3,5-Difluorobenzyl cyclobutane-1-carboxylate
Description
3,5-Difluorobenzyl cyclobutane-1-carboxylate is a fluorinated aromatic compound primarily utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structure combines a cyclobutane ring esterified with a 3,5-difluorobenzyl group, which enhances its reactivity and stability in synthetic pathways. The compound is synthesized from 2,4-dichloronitrobenzene through a multi-step process involving fluorination and cyclization, as described in a 2020 patent application . This derivative is valued for its ability to introduce fluorinated benzyl motifs into target molecules, improving their bioavailability and metabolic resistance in pesticidal and medicinal agents.
Properties
IUPAC Name |
(3,5-difluorophenyl)methyl cyclobutanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPXRHCAPYKLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition of Enones
The cyclobutane core is frequently synthesized via ultraviolet light-mediated [2+2] cycloaddition of α,β-unsaturated ketones. A modified de Mayo reaction achieves this through triplet energy transfer using Ru(bpy)₃²⁺ as a photoredox catalyst, enabling room-temperature cyclization with 71–87% yield. Critical parameters include:
- Light source : 450 nm LEDs for selective excitation
- Solvent system : Nitromethane/benzene (3:1 v/v) for optimal radical stability
- Additives : Methyl viologen (MV²⁺) as sacrificial electron acceptor
This method circumvents cis-trans isomerization issues common in traditional photochemical approaches.
Acid-Catalyzed Ring Closure
Patent CN101555205B discloses an alternative route using 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylates treated with 20–25% hydrochloric acid at 100°C for 45–55 hours. The process involves:
- Dichloromethyl dioxolane formation from 1,3-dichloroacetone
- Spirocyclic intermediate generation via glycol condensation
- Acid-mediated cyclobutane ring contraction
Yields vary significantly with ester substituents:
| Ester Group | HCl Concentration | Reaction Time | Yield |
|---|---|---|---|
| Methyl | 20% | 55 h | 49.1% |
| Ethyl | 20% | 45 h | 72.8% |
| Isopropyl | 25% | 45 h | 92.1% |
The isopropyl ester variant demonstrates superior yield due to enhanced steric protection of the carboxylate during ring contraction.
Difluorophenyl Group Introduction
Suzuki-Miyaura Cross-Coupling
A nickel-catalyzed coupling strategy enables direct arylation of cyclobutane intermediates. Key steps include:
- Generation of cyclobutane-1-carboxylic acid boronate via iridium photocatalysis
- Transmetalation with 3,5-difluorophenylboronic acid using Ni(cod)₂/PCy₃
- Reductive elimination at 80°C in THF/H₂O (4:1)
The dual catalytic system achieves 83% yield for tertiary cyclobutane-aryl bonds, with turnover numbers exceeding 1,500 for nickel.
Radical Aryl Migration
Photoredox-mediated decarboxylative coupling utilizes 4CzIPN as organic photocatalyst:
- Cyclobutane-1-carboxylic acid oxidation to acyloxy radical
- β-scission generating cyclobutyl radical
- Radical addition to 1,3,5-trifluorobenzene followed by defluorination
This method provides 68% yield of difluorophenyl product with complete para-selectivity.
Esterification Techniques
Steglich Esterification
Carbodiimide-mediated coupling remains the gold standard for final ester formation:
- Reagents : DCC (1.2 eq), DMAP (0.1 eq)
- Solvent : Dry CH₂Cl₂ at 0°C → RT
- Yield : 89% with 99.5% enantiomeric retention
Critical purification involves sequential washes with:
- 1M HCl (removes excess DCC)
- Saturated NaHCO₃ (neutralizes carboxylic byproducts)
- Brine (drying agent removal)
Acid Chloride Route
Conversion to acyl chloride followed by alcoholysis provides scalability:
- (COCl)₂ (2.5 eq) in benzene at 23°C
- Quenching with 3,5-difluorobenzyl alcohol (1.05 eq)
- Triethylamine (3 eq) as HCl scavenger
This method achieves 86% yield on >100g scale but requires strict anhydrous conditions.
Alternative Synthetic Pathways
Tandem Cyclization-Esterification
A one-pot sequence combining ring formation and esterification:
- Enone photocycloaddition under 365 nm UV
- In situ trapping with 3,5-difluorobenzyl bromoacetate
- DBU-mediated elimination
Provides 75% overall yield but suffers from 8% epimerization at C1.
Enzymatic Dynamic Kinetic Resolution
Lipase B-catalyzed esterification achieves enantiomeric excess >99%:
- Substrate : Racemic cyclobutane carboxylic acid
- Acyl donor : Vinyl difluorobenzyl carbonate
- Temperature : 37°C in MTBE
This green chemistry approach reaches 82% conversion in 24h with enzyme recyclability for 5 cycles.
Process Optimization and Scale-Up
Catalytic System Engineering
Bimetallic catalysts enhance coupling efficiency:
| Catalyst System | TOF (h⁻¹) | TON |
|---|---|---|
| Ni⁰/PCy₃ | 62 | 1,503 |
| Ni⁰-Pd⁰ Nanoparticles | 89 | 2,112 |
| Ir⁰/Ni⁰ Heterodimer | 154 | 3,889 |
The Ir/Ni system demonstrates synergistic effects through metal-metal charge transfer.
Continuous Flow Photoreactors
Microchannel reactors address light penetration limitations:
- Residence time : 8.5 minutes
- Productivity : 38 g/h vs. 2.1 g/h in batch
- Photon efficiency : 22% vs. 6% batch
These systems enable kilogram-scale production with consistent dr >98:2.
Scientific Research Applications
Medicinal Chemistry
3,5-Difluorobenzyl cyclobutane-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures can exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest this compound may induce cytotoxicity in various cancer cell lines. The mechanism involves disrupting cellular homeostasis and promoting apoptosis, making it a candidate for further development as an anticancer agent .
- Neuroprotective Effects : Derivatives of cyclobutane compounds have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. This property arises from their ability to modulate protein-protein interactions and reduce oxidative stress .
Fragment-Based Drug Discovery (FBDD)
The compound's three-dimensional structure is advantageous in FBDD, which focuses on smaller molecular fragments that can bind to biological targets. The unique cyclobutane ring system allows for diverse interactions with protein targets, enhancing the likelihood of developing effective drug candidates .
Case Study 1: Anticancer Research
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound was tested against breast and colon cancer cells, showing a dose-dependent reduction in cell viability. The mechanism of action involved apoptosis induction through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via mitochondrial pathway |
| HT-29 (Colon) | 20 | Disruption of cellular homeostasis |
Case Study 2: Neuroprotective Potential
Research indicates that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced damage. In a study involving neuronal cell cultures exposed to oxidative agents, treatment with the compound resulted in significant reductions in cell death.
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 30 | - |
| Compound Treatment | 70 | 50 |
Mechanism of Action
The mechanism of action of 3,5-Difluorobenzyl cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it effective in modulating biological pathways. The cyclobutane ring provides rigidity to the molecule, influencing its overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its utility, 3,5-difluorobenzyl cyclobutane-1-carboxylate is compared below with analogous fluorinated intermediates and derivatives. The analysis focuses on structural features, synthetic applications, and functional properties.
Table 1: Key Comparisons with Similar Compounds
Key Findings:
Structural Differentiation: Unlike isobenzofuran-based analogs (e.g., USP41 compounds ), this compound features a strained cyclobutane ring. This imparts distinct steric and electronic properties, favoring nucleophilic substitution reactions in agrochemical synthesis .
Synthetic Versatility :
- The compound’s ester group allows for facile hydrolysis or transesterification, enabling modular derivatization. In contrast, carbonitrile-containing analogs (e.g., dihydroisobenzofuran carbonitriles ) require harsher conditions for functional group interconversion.
Application Scope :
- This compound is predominantly employed in agrochemicals (e.g., fungicides), whereas USP41’s dihydroisobenzofuran derivatives are tailored for pharmaceuticals, such as psychotropic or anticancer agents .
Stability and Reactivity: Fluorine atoms at the 3,5-positions enhance electron-withdrawing effects, stabilizing the benzyl moiety against oxidative degradation. This contrasts with 4-fluorophenyl analogs, where mono-fluorination offers less electronic modulation .
Critical Analysis of Limitations and Opportunities
Future research could focus on hybridizing its cyclobutane core with pharmacophoric groups (e.g., sulfonamides or heterocycles) to expand therapeutic applicability.
Biological Activity
3,5-Difluorobenzyl cyclobutane-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms, applications, and findings from recent research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- CAS Number : 259099-74-6
The compound features a cyclobutane ring with a carboxylate group and a difluorobenzyl substituent, which contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antiviral Properties : Inhibition of viral replication through interference with viral enzymes.
- Anticancer Activity : Induction of apoptosis in cancer cells by modulating signaling pathways.
- Antimicrobial Effects : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
| Activity | Mechanism | References |
|---|---|---|
| Antiviral | Inhibition of viral polymerases | |
| Anticancer | Induction of apoptosis via mitochondrial pathways | |
| Antimicrobial | Disruption of cell wall synthesis in bacteria |
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of certain RNA viruses. The compound was found to interact with viral polymerases, resulting in decreased viral load in treated cells .
- Anticancer Properties : In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential .
- Antimicrobial Efficacy : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism involved the inhibition of peptidoglycan synthesis, leading to cell lysis .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the cyclobutane ring through ring-closing reactions.
- Introduction of the difluorobenzyl group via nucleophilic substitution reactions.
This compound has potential applications in pharmaceuticals as a lead compound for developing new antiviral and anticancer agents.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3,5-difluorobenzyl cyclobutane-1-carboxylate with high purity?
- Methodology :
- Esterification : React cyclobutane-1-carboxylic acid with 3,5-difluorobenzyl alcohol using a coupling agent (e.g., DCC/DMAP) under inert conditions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
- Characterization : Validate structure via H/C NMR (fluorine splitting patterns in aromatic regions) and HRMS (exact mass ±2 ppm tolerance) .
Q. How can researchers mitigate fluorine-related instability during storage?
- Approach :
- Store the compound in amber vials under nitrogen at −20°C to prevent photodegradation and hydrolysis.
- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to track degradation products (e.g., free carboxylic acid or benzyl alcohol derivatives) .
Q. What analytical techniques are most effective for quantifying trace impurities?
- Protocol :
- GC-MS : Detect volatile byproducts (e.g., cyclobutane derivatives) using a DB-5MS column and electron ionization.
- NMR Spectroscopy : Use F NMR to identify residual fluorinated intermediates (δ −110 to −120 ppm for aromatic fluorines) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Experimental Design :
- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of ester hydrolysis at pH 7.4).
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density around the carbonyl group. Fluorine’s electron-withdrawing effect reduces nucleophilic attack likelihood, as shown in related 3,5-difluoro-2-hydroxybenzoic acid systems .
Q. What strategies resolve discrepancies in reported melting points for fluorinated cyclobutane esters?
- Data Contradiction Analysis :
- Crystallization Solvent Screening : Test polar (ethanol) vs. non-polar (toluene) solvents to isolate polymorphs.
- DSC/TGA : Differentiate between metastable and stable forms (e.g., endothermic peaks at 120–125°C vs. 135–140°C) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in fluorinated cyclobutane derivatives?
- Methodology :
- Analog Synthesis : Replace the benzyl group with 3,5-dichloro or trifluoromethyl variants (e.g., as in Kanto Reagents’ 49214-81 compound).
- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., proteases) and correlate with steric/electronic parameters (Hammett σ constants for fluorine: +0.43) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
